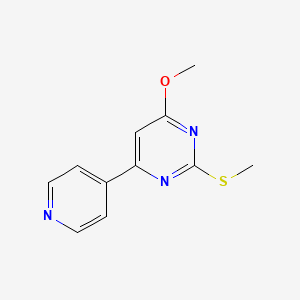
2-(2,6-Diaminohexanoylamino)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid: is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine and aspartic acid, which are essential amino acids. Its structure includes two amino groups and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid typically involves the coupling of lysine and aspartic acid derivatives. The process begins with the protection of the amino groups of lysine and aspartic acid to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or active esters, which facilitate the formation of the peptide bond between the two amino acids. After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid support, allows for easy purification and handling of intermediates.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amino groups in (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions to oxidize the amino groups.
Reduction: Lithium aluminum hydride or borane can be used to reduce the carboxylic acid group.
Substitution: Electrophiles such as acyl chlorides or isocyanates can react with the amino groups to form substituted derivatives.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, ureas, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid is used as a building block for the synthesis of peptides and proteins
Biology: In biological research, this compound is used to study the role of lysine and aspartic acid residues in proteins. It can be incorporated into synthetic peptides to investigate the effects of specific amino acid substitutions on protein structure and function.
Medicine: In medicine, (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid derivatives are explored for their potential therapeutic applications. For example, modified peptides containing this compound may exhibit enhanced stability or bioactivity, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable peptide bonds makes it valuable for the synthesis of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. In biological systems, this compound can modulate enzyme activity by mimicking natural substrates or inhibitors, thereby affecting metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Lysine: An essential amino acid with a similar structure but lacking the aspartic acid moiety.
Aspartic Acid: Another essential amino acid that forms the basis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid.
Glutamic Acid: Similar to aspartic acid but with an additional methylene group in the side chain.
Uniqueness: The uniqueness of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid lies in its combined features of lysine and aspartic acid. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-(2,6-diaminohexanoylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-6(12)9(16)13-7(10(17)18)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOWSLJGLSUOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
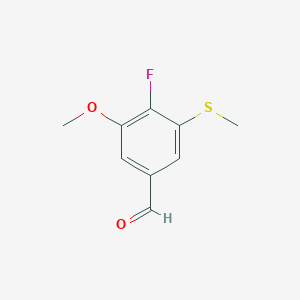
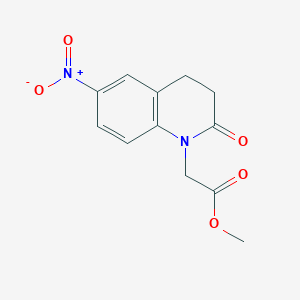
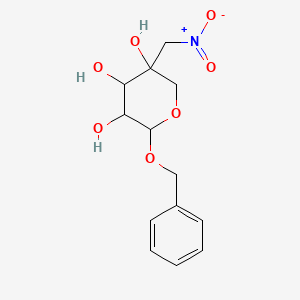
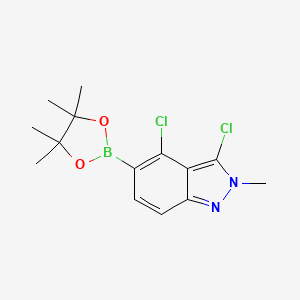
![N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B13888560.png)
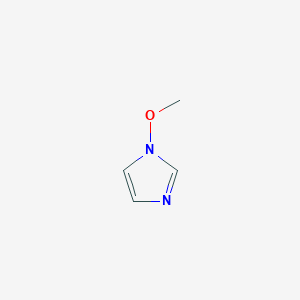

![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)

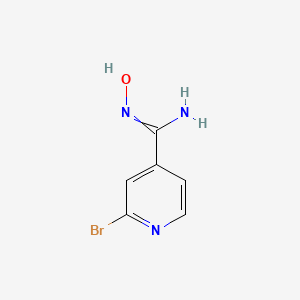
![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)
